Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride is a complex organic compound belonging to the imidazo[2,1-b][1,3,4]thiadiazole class. This compound features a unique combination of a piperidine moiety and a thiadiazole ring, which contributes to its potential biological activity. The presence of the ethyl carboxylate group enhances its solubility and reactivity, making it an interesting candidate for various pharmacological applications.
The compound has been synthesized and studied in various research contexts, particularly in the fields of medicinal chemistry and pharmacology. Its derivatives have shown promising biological activities, including antimicrobial and anticancer properties. The synthesis methods and biological evaluations have been documented in scientific literature, highlighting its potential as a scaffold for drug development.
Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride can be classified as:
The synthesis of ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate typically involves several key steps:
These methods have been documented in various studies focusing on similar compounds within the imidazo[2,1-b][1,3,4]thiadiazole family .
The molecular structure of ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride can be described as follows:
The compound's structure allows for diverse interactions with biological targets due to the presence of multiple functional groups that can participate in hydrogen bonding and other non-covalent interactions .
Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate can undergo various chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its pharmacological profile .
The mechanism of action for ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is primarily associated with its interactions at the molecular level:
The precise mechanism may vary depending on the specific biological target and cellular context.
Relevant data indicate that these properties make it suitable for further development into pharmaceutical agents .
Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride has several potential applications:
The imidazo[2,1-b][1,3,4]thiadiazole nucleus represents a synthetically challenging yet pharmacologically rewarding scaffold, functioning as a rigid bioisostere of purine nucleobases. This mimicry facilitates interactions with ATP-binding pockets of kinases and GTP-binding sites in tubulin. Crucially, the mesoionic character (electron delocalization) of the fused ring system enhances membrane permeability, enabling intracellular accumulation at target sites [6] [9]. Structural activity relationship (SAR) studies highlight that substitutions at C-2 and C-6 critically modulate potency:
Recent innovations include hybrid molecules like imidazothiadiazole-oxindoles (e.g., Compound 7: (E)-5-fluoro-3-((6-p-tolyl-2-(3,4,5-trimethoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylene)indolin-2-one), exhibiting sub-micromolar tubulin polymerization inhibition (IC₅₀ = 0.15 µM) and G2/M phase arrest [6]. The ethyl carboxylate in the target compound provides a synthetic handle for prodrug derivatization (e.g., amide formation) to further optimize bioavailability.
Piperidine’s saturated six-membered ring introduces conformational flexibility, basic nitrogen (pKₐ ~11), and stereochemical complexity—attributes exploited across neurology, oncology, and infectious disease therapeutics. In the target molecule, the piperidin-3-yl group at C-2 provides:
Crystallographic studies of piperidine-containing analogs (e.g., 3-oxo-3-(piperidin-1-yl)propanenitrile, CCDC 2304617) reveal preferred equatorial orientation of substituents and N-H···O=C hydrogen bonds (2.87–3.12 Å) stabilizing bioactive conformations [8]. Piperidine’s impact is quantifiable: FDA-approved drugs containing this ring (e.g., Loratadine, Mefloquine, Fexofenadine) leverage its ability to improve solubility (>50% increase in crystalline forms) and CNS penetration (LogBB >0.3) versus acyclic amines [5] [7].
1,3,4-Thiadiazole has evolved from a simple heterocycle to a strategic pharmacophore in anticancer and antimicrobial agents. Its development trajectory includes:
The σ-hole effect—low electron density at sulfur—enables non-covalent interactions with cysteine residues (e.g., β-Cys241 in tubulin), disrupting microtubule dynamics. Contemporary design employs molecular hybridization:
Design Logic of Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate: 1. Imidazothiadiazole Core: Tubulin polymerization inhibitor (scaffold from CA-4 analogs) 2. C-2 Piperidin-3-yl: Targets polar cleft near T7 loop of β-tubulin 3. C-6 Ethyl Carboxylate: Balances logP (calculated ~2.1) and provides H-bond acceptor 4. Trihydrochloride Salt: Ensures >10 mg/mL solubility for in vivo dosing
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: